Pseudophrynaminol

Description

Contextual Overview of Indole (B1671886) Alkaloids in Natural Product Chemistry

Indole alkaloids, a major class of natural products, are characterized by the presence of an indole ring system. This structural feature is derived from the amino acid tryptophan. ub.edugcprohru.ac.in The hexahydropyrrolo[2,3-b]indole alkaloids are a specific subset of tryptamine-derived tricyclic structures. semanticscholar.org These compounds, also referred to as cyclotryptamine alkaloids, are distinguished by an all-carbon stereogenic center at the pseudobenzylic position. semanticscholar.org The HPI framework is a recurring theme in nature, found in organisms ranging from terrestrial plants and fungi to marine creatures. ub.edupnas.org The structural complexity and the wide spectrum of biological activities associated with HPI alkaloids have made them compelling targets for synthetic chemists. semanticscholar.org

Discovery and Isolation of Pseudophrynaminol from Pseudophryne coriacea

This compound is a unique alkaloid that was first discovered and isolated from the skin extracts of the Australian frog, Pseudophryne coriacea. gcprohru.ac.inacs.orgrushim.ru This amphibian is part of the Myobatrachidae family. nih.gov The isolation of this compound, along with other related alkaloids, highlighted a distinctive class of natural products found in this genus of frogs. nih.gov Gas chromatography-mass spectrometry (GC-MS) has been a key analytical technique used to characterize and quantify the alkaloid profiles in these frogs. researchgate.net Studies have shown that while some alkaloids in Pseudophryne species are sequestered from their diet, the pseudophrynamine class of alkaloids, including this compound, appears to be biosynthesized by the frogs themselves. researchgate.netfigshare.com

Structural Classification within the Pseudophrynamine Alkaloid Family

The pseudophrynamine alkaloids are a distinct family of natural products characterized by a 3a-prenyl-hexahydropyrrolo[2,3-b]indole core structure. nih.gov This structural classification places them within the broader group of HPI alkaloids. nih.gov The family includes several related compounds, such as pseudophrynamine A, which have been isolated from various species of the Pseudophryne genus. nih.govresearchgate.net The central feature of these alkaloids is the cis-fused pyrroloindoline core, which consistently incorporates a quaternary carbon center at the C(3a) position. pnas.org

Table 1: Key Characteristics of the Pseudophrynamine Alkaloid Family

| Feature | Description |

| Core Structure | Hexahydropyrrolo[2,3-b]indole (HPI) |

| Defining Substituent | Prenyl group at the C3a position |

| Key Structural Element | Cis-fused pyrroloindoline core with a quaternary center at C(3a) |

| Natural Source | Skin of Australian frogs of the genus Pseudophryne |

| Biosynthesis | Believed to be biosynthesized by the frogs |

Stereochemical Considerations and Absolute Configuration

The stereochemistry of a molecule, which describes the three-dimensional arrangement of its atoms, is a critical aspect of its chemical identity and biological function. qmul.ac.uk For chiral molecules like this compound, which are non-superimposable on their mirror images, the absolute configuration at each stereocenter is of fundamental importance. libretexts.orgresearchgate.net The absolute configuration is designated using the Cahn-Ingold-Prelog (CIP) priority rules, assigning either an R (rectus) or S (sinister) descriptor to each chiral center. libretexts.orglibretexts.org

While the relative stereochemistry of many hexahydropyrrolo[2,3-b]indole alkaloids has been determined, establishing the absolute configuration often requires more advanced analytical techniques, such as X-ray crystallography or comparison with synthetic standards of known configuration. The synthesis of (±)-Pseudophrynaminol has been reported, providing a racemic mixture of the compound. acs.org Determining the specific enantiomer present in the natural source is a crucial step in fully characterizing the molecule.

Structure

3D Structure

Properties

Molecular Formula |

C16H22N2O |

|---|---|

Molecular Weight |

258.36 g/mol |

IUPAC Name |

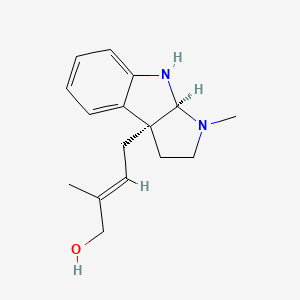

(E)-4-[(3aS,8bS)-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-2-methylbut-2-en-1-ol |

InChI |

InChI=1S/C16H22N2O/c1-12(11-19)7-8-16-9-10-18(2)15(16)17-14-6-4-3-5-13(14)16/h3-7,15,17,19H,8-11H2,1-2H3/b12-7+/t15-,16-/m0/s1 |

InChI Key |

YUFJTBNXHFFQKN-FKZPHDOYSA-N |

SMILES |

CC(=CCC12CCN(C1NC3=CC=CC=C23)C)CO |

Isomeric SMILES |

C/C(=C\C[C@@]12CCN([C@@H]1NC3=CC=CC=C23)C)/CO |

Canonical SMILES |

CC(=CCC12CCN(C1NC3=CC=CC=C23)C)CO |

Synonyms |

pseudophrynaminol |

Origin of Product |

United States |

Biosynthetic Investigations of Pseudophrynaminol

Proposed Biosynthetic Pathways from Tryptophan Precursors

The biosynthesis of pseudophrynaminol is proposed to originate from the amino acid L-tryptophan. rsc.orgimperial.ac.uk This is a common precursor for a vast array of indole (B1671886) alkaloids found in both the plant and animal kingdoms. rsc.orguomustansiriyah.edu.iq The general scheme for the formation of many indole alkaloids involves several key steps, starting with the decarboxylation of tryptophan to form tryptamine (B22526). uomustansiriyah.edu.iq

While the precise pathway for this compound is not fully elucidated, it is hypothesized to involve the prenylation of a tryptophan-derived intermediate. semanticscholar.org Prenylation is the attachment of an isoprenoid chain, a common modification in the biosynthesis of various natural products. mdpi.com In the case of this compound, a C3-prenylated hexahydropyrrolo[2,3-b]indole core structure is a key feature. semanticscholar.org The proposed biosynthesis likely involves the formation of a hexahydropyrrolo[2,3-b]indole intermediate from tryptophan, followed by a regioselective allylic oxidation to yield this compound. semanticscholar.org

The initial steps in tryptophan-dependent biosynthetic pathways often involve enzymes such as tryptophan aminotransferase or tryptophan decarboxylase. doraagri.com For instance, the indole-3-pyruvic acid (IPyA) pathway, a primary route for auxin biosynthesis in plants, begins with the conversion of tryptophan to IPyA by tryptophan aminotransferase. doraagri.com Another pathway, the tryptamine (TAM) pathway, starts with the decarboxylation of tryptophan to tryptamine. doraagri.com It is plausible that similar enzymatic steps initiate the journey from tryptophan to the complex structure of this compound.

Enzymatic Mechanisms and Intermediates in Pseudophrynamine Biogenesis

The enzymatic machinery responsible for the biogenesis of pseudophrynamines, including this compound, involves a series of complex reactions. While the specific enzymes in Pseudophryne frogs have not been fully characterized, insights can be drawn from known alkaloid biosynthetic pathways. Key enzyme classes that are typically involved in such transformations include decarboxylases, oxidases, and synthases. rushim.ru

The formation of the core hexahydropyrrolo[2,3-b]indole structure is a critical step. This can be achieved through a Pictet-Spengler reaction, where a Schiff base formed from a tryptamine derivative condenses with an aldehyde or ketone. eolss.net This reaction forms a new heterocyclic ring system, which is a common strategy in the biosynthesis of many indole alkaloids. eolss.net

Following the formation of the core structure, prenylation is a key modification. This is catalyzed by prenyltransferases, which attach isoprenoid moieties to the indole ring. mdpi.com The regioselectivity of this prenylation is crucial in determining the final structure of the alkaloid. acs.org In the case of this compound, the isoprenyl group is attached at the C3 position of the indole nucleus. semanticscholar.org

The final steps in the biosynthesis of this compound likely involve oxidative modifications. semanticscholar.org Flavin-dependent monooxygenases are a class of enzymes known to catalyze a wide range of oxidative reactions in the biosynthesis of natural products and could be involved in the hydroxylation of the isoprenoid side chain to form the alcohol group characteristic of this compound. cjnmcpu.com

Molecular and Cellular Mechanistic Studies of Pseudophrynaminol S Biological Interactions

Interactions with Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)

Research into Pseudophrynaminol has largely centered on its effects on nAChRs, a family of ligand-gated ion channels crucial for synaptic transmission.

This compound is characterized as a potent noncompetitive blocker of nicotinic receptor-channels. Current time information in Bangalore, IN. Its inhibitory action does not involve direct competition with the agonist for the binding site. Instead, it is believed to bind to a different site on the receptor-channel complex, altering the receptor's conformation and preventing ion flow even when the agonist is bound. nih.govuni-bonn.de This mechanism is consistent across different types of nAChRs, including both ganglionic and neuromuscular subtypes. Current time information in Bangalore, IN. The class of noncompetitive antagonists includes a variety of natural alkaloids, with this compound being a notable example derived from amphibian skin. nih.govnih.gov

The inhibitory activity of this compound has been quantified by measuring its effect on ion flux stimulated by the nAChR agonist, Carbamylcholine. In experiments using two distinct research cell lines, this compound effectively blocked Carbamylcholine-induced ion influx. Current time information in Bangalore, IN. Specifically, it inhibited the influx of sodium-22 (B1232525) (²²Na⁺) with a very similar potency in both rat pheochromocytoma (PC12) cells, which express ganglionic-type nAChRs, and human medulloblastoma (TE671) cells, which express neuromuscular-type nAChRs. Current time information in Bangalore, IN. The half-maximal inhibitory concentration (IC₅₀) was determined to be approximately 0.3 µM in both cell lines, highlighting its potent, non-selective inhibition of these receptor subtypes. Current time information in Bangalore, IN.

Table 1: Inhibition of Carbamylcholine-Elicited ²²Na⁺ Influx by this compound

| Cell Line | Receptor Type | IC₅₀ Value (µM) | Source(s) |

|---|---|---|---|

| Rat Pheochromocytoma (PC12) | Ganglionic-type nAChR | ~ 0.3 | Current time information in Bangalore, IN. |

| Human Medulloblastoma (TE671) | Neuromuscular-type nAChR | ~ 0.3 | Current time information in Bangalore, IN. |

Characterization of Binding Sites and Allosteric Modulation

Evaluation of Selectivity Against Other Receptor Systems and Enzymes in Research Models

To assess the specificity of this compound, its activity was evaluated against other types of receptors and enzymes. The findings indicate that this compound is a relatively specific inhibitor of nAChRs. Current time information in Bangalore, IN. At a concentration of 10 µM, it showed only marginal effects on a range of other central receptors. Current time information in Bangalore, IN. Even at a high concentration of 100 µM, it only achieved a 40% inhibition of sodium influx elicited by batrachotoxin, which acts on voltage-gated sodium channels. Current time information in Bangalore, IN. Furthermore, its interaction with key enzymes in the cholinergic system was found to be weak. It had no discernible effect on acetylcholinesterase at 30 µM and acted only as a weak inhibitor of butyrylcholinesterase. Current time information in Bangalore, IN.

Table 2: Selectivity Profile of this compound

| Target | Concentration | Observed Effect | Source(s) |

|---|---|---|---|

| Other Central Receptors | 10 µM | Marginal effects | Current time information in Bangalore, IN. |

| Batrachotoxin-sensitive Na⁺ Channels | 100 µM | 40% inhibition | Current time information in Bangalore, IN. |

| Acetylcholinesterase | 30 µM | No effect | Current time information in Bangalore, IN. |

| Butyrylcholinesterase | Not specified | Weak inhibitor | Current time information in Bangalore, IN. |

Structure-Activity Relationship (SAR) Studies on this compound Analogues for Receptor Affinity

Detailed structure-activity relationship (SAR) studies focusing specifically on a series of this compound analogues and their corresponding affinity for nicotinic acetylcholine receptors are not extensively documented in the reviewed scientific literature. While SAR studies are crucial for optimizing lead compounds and have been performed for many other nicotinic ligands, such as analogues of nicotine (B1678760) and epibatidine, a comparable systematic investigation for this compound does not appear to be readily available. nih.govrti.org Such studies would involve the synthesis of various analogues with modifications to the core this compound structure to determine which chemical moieties are essential for its potent noncompetitive inhibition of nAChRs.

Advanced Chemical Synthesis of Pseudophrynaminol and Analogues

Historical Overview of Racemic Total Synthesis Approaches

The initial forays into the synthesis of pseudophrynaminol focused on constructing the racemic form of the molecule. A notable approach accomplished the total synthesis of (±)-pseudophrynaminol, along with related alkaloids pseudophrynamine 272A and pseudophrynamine 270. acs.org This strategy hinged on a dearomative alkylation of N-Boc-tryptamine with an ester-containing allylic bromide, which proved crucial for the successful synthesis. acs.org The common precursor generated from this key step was then elaborated through a series of reactions to yield the target natural products. acs.org Specifically, the synthesis of (±)-pseudophrynaminol was achieved in a concise two-step sequence from the common intermediate. acs.orgacs.orgnih.gov Another early total synthesis of (±)-pseudophrynamine A, a related prenyl pyrrolo[2,3-b]indole (B14758588) ester, was also reported, contributing to the foundational knowledge of constructing this class of alkaloids. capes.gov.br

A key transformation in these early racemic syntheses was the dearomative alkylation/intramolecular indolenine trapping cascade of N-Boc-tryptamine. acs.org This reaction allowed for the efficient construction of the core hexahydropyrrolo[2,3-b]indole scaffold. The retrosynthetic analysis guided the disconnection of the target molecules back to a common precursor, which could be accessed from commercially available starting materials. acs.org

| Starting Material | Key Reaction | Target Molecule | Reference |

| N-Boc-tryptamine | Dearomative alkylation/intramolecular indolenine trapping | (±)-Pseudophrynaminol | acs.org |

| 5-Bromoindole | Double C3-alkylation, Plancher rearrangement, Negishi coupling | Uvarindole B | nih.gov |

Enantioselective Total Synthesis Strategies

The development of asymmetric methods to control the stereochemistry at the C3a quaternary center marked a significant advancement in the synthesis of this compound. These enantioselective strategies have provided access to the naturally occurring (-)-enantiomer and have become the focus of modern synthetic efforts.

Diastereoselective Alkylation of Chiral Oxoindole Intermediates

One of the successful enantioselective approaches relies on the diastereoselective alkylation of a chiral oxoindole intermediate. ub.edu In this strategy, the stereocenter is established by alkylating the enolate of a chiral oxoindole with an appropriate electrophile, such as methyl 4-bromo-2-methylbut-2-enoate. ub.edu The diastereoselectivity of this alkylation is highly dependent on the reaction conditions, particularly the choice of solvent and base. ub.edu

For instance, the alkylation of the chiral oxoindole with methyl 4-bromo-2-methylbut-2-enoate can lead to two diastereomeric products. The desired diastereomer can be separated and then advanced to (-)-pseudophrynaminol through a reduction step with a reagent like lithium aluminium hydride (LiAlH4). ub.edu The chiral auxiliary, often a phenylethylcarbamoyl group, is crucial for directing the stereochemical outcome of the alkylation. ub.edu This general strategy of oxoindole alkylation has also been applied to the synthesis of other related natural products. ub.edu The use of chiral auxiliaries, such as those derived from amino alcohols, to create chiral enolates for diastereoselective alkylation is a well-established method in asymmetric synthesis. uwindsor.cayork.ac.ukharvard.edu

| Chiral Auxiliary | Electrophile | Key Transformation | Product | Reference |

| 1-Phenylethylcarbamoyl | Methyl 4-bromo-2-methylbut-2-enoate | Diastereoselective α-alkylation | (-)-Pseudophrynaminol | ub.edu |

Copper-Catalyzed Intramolecular Cyclization Methodologies

Copper-catalyzed reactions have emerged as powerful tools in organic synthesis for the formation of C-N and C-C bonds, which are essential for constructing heterocyclic systems. chemrxiv.orgrsc.org In the context of synthesizing molecules with structures related to this compound, copper-catalyzed intramolecular cyclization has been explored. researchgate.netnih.gov These methods can involve the oxidative cyclization of suitable precursors to form key ring systems. For example, copper catalysts can facilitate the intramolecular amidation of C(sp³)-H and C(sp²)-H bonds to produce lactams, which are important structural motifs. nih.gov

While a direct application of a copper-catalyzed intramolecular cyclization as the key stereochemistry-determining step in a total synthesis of this compound is not prominently reported in the reviewed literature, the development of copper-catalyzed borylative cyclizations offers a potential avenue. encyclopedia.pub These reactions can generate enantioenriched carbocycles and heterocycles containing boron, which can be further functionalized. encyclopedia.pub For instance, an enantioselective copper-catalyzed conjugate intramolecular borylation/cyclization of electron-deficient alkenes with aldimines has been developed to produce enantioenriched tetrahydroquinoline scaffolds. encyclopedia.pub

| Catalyst System | Reaction Type | Product Type | Potential Application | Reference |

| Cu(OAc)₂ / Ag₂CO₃ | Intramolecular C(sp³)-H amidation | β-lactams | Heterocycle synthesis | nih.gov |

| CuCl₂ / Ag₂CO₃ / O₂ | Intramolecular C(sp²)-H amidation | 2-Indolinones | Heterocycle synthesis | nih.gov |

| Chiral L*Cu-OtBu / B₂pin₂ | Enantioselective borylative cyclization | Enantioenriched tetrahydroquinolines | Asymmetric synthesis of nitrogen heterocycles | encyclopedia.pub |

Thiourea-Catalyzed Aldol (B89426) Reactions in this compound Synthesis

Organocatalysis, particularly using thiourea-based catalysts, has provided an elegant and highly effective strategy for the enantioselective synthesis of (-)-pseudophrynaminol and its analogues. researchgate.netresearchgate.net This approach utilizes a bifunctional chiral thiourea (B124793) catalyst to mediate an aldol reaction between an N-Boc protected 2-oxindole and paraformaldehyde, which serves as a C1 unit. researchgate.netresearchgate.net This key reaction sets the all-carbon quaternary stereocenter with high enantioselectivity (up to 90% ee). researchgate.net

The resulting aldol product is then converted through a series of transformations into a common intermediate, which can be elaborated to synthesize not only (-)-pseudophrynaminol but also other C-3a-prenylated hexahydropyrrolo[2,3-b]indoline alkaloids like (-)-debromoflustramine E, (-)-pseudophrynamine 270, and (-)-pseudophrynamine 272A. researchgate.net The success of this strategy highlights the power of thiourea-catalyzed aldol reactions in constructing complex molecular architectures from simple precursors. acs.orgnih.gov The proposed mechanism involves the deprotonation of the ketone by the tertiary amine of the catalyst, followed by the association of the resulting enolate with the catalyst through ionic interactions and hydrogen bonding between the isatin (B1672199) carbonyls and the thiourea moiety. nih.gov

| Catalyst | Reactants | Key Reaction | Enantiomeric Excess (ee) | Reference |

| Chiral Thiourea | N-Boc protected 2-oxindole, Paraformaldehyde | Asymmetric Aldol Reaction | up to 90% | researchgate.net |

| Quinidine Thiourea | Isatin, Acetone | Asymmetric Aldol Reaction | up to 64% (for R-enantiomer) | nih.gov |

Dearomative Indole (B1671886) Alkylation as a Key Synthetic Transformation

A powerful and direct method for the construction of the hexahydropyrrolo[2,3-b]indole core involves the dearomative alkylation of indoles. acs.orgacs.orgnih.gov This strategy has been successfully applied to the total synthesis of (±)-pseudophrynaminol. acs.orgacs.orgnih.gov The key step is the reaction of N-Boc-tryptamine with an ester-functionalized allylic bromide, which triggers a cascade involving dearomative alkylation followed by an intramolecular trapping of the resulting indolenine. acs.org This cascade efficiently assembles the tricyclic core of this compound.

This dearomative approach offers a high degree of convergency and has been utilized to synthesize a range of related alkaloids from a common precursor. acs.org The development of enantioselective variants of dearomatization reactions represents a significant area of research, with the potential to provide direct access to enantioenriched polycyclic molecules from readily available aromatic compounds. nih.govacs.org

| Substrate | Reagent | Key Transformation | Product | Reference |

| N-Boc-tryptamine | Ester-embedded allylic bromide | Dearomative alkylation/intramolecular indolenine trapping | (±)-Pseudophrynaminol | acs.orgacs.orgnih.gov |

| 3-Substituted Indoles | Allylic carbonates | Pd-catalyzed asymmetric dearomative [3+2] cyclization | cis-Indoline-fused cyclopentanes | acs.org |

Palladium-Catalyzed Asymmetric Dearomative Prenylation

A highly efficient and enantioselective method for the synthesis of (-)-pseudophrynaminol involves a palladium-catalyzed asymmetric dearomative prenylation of tryptamine (B22526) derivatives. nih.govacs.orgsemanticscholar.org This reaction enantioselectively installs a prenyl group at the C3 position of the indole ring while simultaneously triggering a cyclization of the side chain to form the prenylated pyrroloindoline core structure. nih.gov

This powerful transformation has been utilized in the expedient total syntheses of a series of natural products containing the prenylated pyrroloindoline motif. nih.govacs.org For the synthesis of (-)-pseudophrynaminol, a chiral functionalized pyrroloindoline product obtained from this palladium-catalyzed reaction is further elaborated by reducing the N-CO₂Me group and removing a silyl (B83357) protecting group from a primary alcohol. nih.govacs.org This methodology has also enabled the structural revision of other natural products. nih.govacs.org The reaction showcases the utility of catalytic asymmetric dearomatization in providing novel retrosynthetic disconnections for complex molecule synthesis. nih.govacs.org

| Substrate | Key Reaction | Catalyst System | Product | Reference |

| C3-Substituted indole derivatives | Asymmetric dearomative prenylation | Pd-catalyst with chiral ligand | Prenylated pyrroloindolines | nih.govacs.org |

| Tryptamine derivatives | Asymmetric dearomative prenylation | Palladium catalyst | (-)-Pseudophrynaminol | semanticscholar.orgresearchgate.net |

Organocatalytic Construction of Pyrroloindoline Scaffolds

The construction of the pyrroloindoline scaffold, the core structural motif of this compound, has been a significant focus of synthetic chemistry. Organocatalysis has emerged as a powerful strategy, providing direct and enantioselective access to this valuable heterocyclic system. caltech.edu A key advancement in this area involves the use of chiral imidazolidinone catalysts, which function by lowering the Lowest Unoccupied Molecular Orbital (LUMO) of α,β-unsaturated aldehydes. caltech.edupnas.org This activation principle enables a cascade reaction sequence.

A notable example is the enantioselective addition-cyclization of tryptamines with α,β-unsaturated aldehydes. pnas.orgnih.gov This reaction, catalyzed by chiral imidazolidinone salts, proceeds through the formation of a chiral iminium ion from the aldehyde and the catalyst. pnas.orgnih.gov The tryptamine then undergoes a conjugate addition to the activated iminium ion, followed by an intramolecular cyclization to furnish the pyrroloindoline architecture with high yields and excellent enantioselectivities. pnas.orgnih.gov This methodology has proven successful for a wide range of tryptamine and α,β-unsaturated aldehyde substrates and has been applied to the enantioselective synthesis of related natural products like (–)-flustramine B. pnas.orgnih.gov

The effectiveness of the imidazolidinone catalyst system is highlighted by the reaction between N(10)-t-butoxycarbonyl (BOC)-N(1)-allyltryptamine and acrolein. The choice of catalyst and solvent significantly influences the reaction's efficiency and stereoselectivity. pnas.org For instance, using imidazolidinone catalyst 1d with trifluoroacetic acid (TFA) in a CH₂Cl₂/H₂O solvent system at low temperatures provides the desired pyrroloindoline product in high yield and enantiomeric excess (ee). pnas.org

Table 1: Organocatalytic Pyrroloindoline Construction via Addition-Cyclization Cascade

| Catalyst | Acid | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|---|

| Imidazolidinone 1a | TFA | CH₂Cl₂ | -60 | 80 | 72 | pnas.org |

| Imidazolidinone 1b | TFA | CH₂Cl₂ | -60 | 81 | 70 | pnas.org |

| Imidazolidinone 1c | TFA | CH₂Cl₂/H₂O (98:2) | -70 | 85 | 84 | pnas.org |

| Imidazolidinone 1d | TFA | CH₂Cl₂/H₂O (98:2) | -75 | 85 | 89 | pnas.orgprinceton.edu |

Data derived from studies on the organocatalytic synthesis of pyrroloindoline architecture. pnas.orgprinceton.edu

Beyond imidazolidinones, other organocatalytic systems have been developed. Chiral phosphoric acids, for example, have been employed to catalyze the enantioselective selenofunctionalization of tryptamine derivatives with N-phenylselenophthalimide (N-PSP). beilstein-journals.org This reaction provides access to 3a-(phenylselenyl)-hexahydropyrrolo[2,3-b]indole derivatives with high yields and synthetically useful levels of enantioselectivity (up to 89% ee). beilstein-journals.org These organocatalytic methods represent a versatile and powerful toolbox for the asymmetric construction of the pyrroloindoline core, a crucial step in the synthesis of this compound and its analogues. researchgate.net

Cascade Reactions and Stereocontrol in Ring-Forming Steps

Cascade reactions, where multiple bond-forming events occur in a single operation under the same conditions, offer a highly efficient strategy for assembling complex molecular architectures like the hexahydropyrrolo[2,3-b]indole skeleton. beilstein-journals.orgnih.gov These processes minimize synthetic steps, reduce waste, and can exert exceptional control over stereochemistry. beilstein-journals.orgnih.gov

One prominent cascade strategy for constructing the 3α-amino-hexahydropyrrolo[2,3-b]indole core involves an enantioselective azo-coupling followed by an iminium-cyclization. rsc.orgrsc.org This reaction, which can be catalyzed by a BINOL-derived phosphoric anion-paired catalyst, provides a rapid route to the core structure found in alkaloids like (–)-psychotriasine. rsc.orgrsc.org The cascade initiates with an azo-coupling of a tryptamine derivative, which then undergoes an intramolecular cyclization to form the fused ring system with high stereoselectivity. rsc.org

The organocatalytic formation of pyrroloindolines from tryptamines and α,β-unsaturated aldehydes is another prime example of a powerful ring-forming cascade. pnas.orgnih.govnih.gov This reaction involves an initial conjugate addition followed by an intramolecular cyclization, all orchestrated by a single chiral organocatalyst. pnas.orgnih.gov The stereochemical outcome of this cascade is tightly controlled by the catalyst, enabling the synthesis of enantioenriched pyrroloindolines. caltech.edu

Researchers have also explored metal-catalyzed cascade reactions. For instance, a temperature-dependent cascade between tryptamines and propargylic alcohols catalyzed by Ca(II) has been developed. acs.org At 60 °C, the reaction proceeds via an electrophilic addition of an allene (B1206475) intermediate to the indole C3 position, followed by intramolecular cyclization to yield pyrroloindolines. acs.org At higher temperatures, a subsequent ring-opening and closing sequence leads to different heterocyclic scaffolds. acs.org

Furthermore, an unprecedented dearomative indole-C3-alkylation/aza-Friedel–Crafts cascade reaction has been reported. acs.org This process leverages the regioselective intermolecular alkylation at the indole C3 position and a subsequent intramolecular aza-Friedel–Crafts ring closure to build complex tetracyclic structures with excellent diastereoselectivity. acs.org These varied cascade strategies highlight the ingenuity in reaction design, allowing for the controlled and efficient construction of the intricate ring systems central to this compound and related alkaloids. chim.it

Synthetic Routes to this compound Derivatives and Related Hexahydropyrrolo[2,3-b]indole Alkaloids

The synthesis of this compound and its congeners, which belong to the C-3a prenylated hexahydropyrrolo[2,3-b]indole alkaloid family, has been achieved through various innovative strategies. semanticscholar.orgresearchgate.net These routes often feature the stereocontrolled installation of the characteristic C-3a quaternary stereocenter. semanticscholar.org

A concise total synthesis of (±)-pseudophrynaminol has been reported utilizing a dearomative indole alkylation as a key step. researcher.life This approach provides a direct method for constructing the core structure. Another powerful strategy involves the palladium-catalyzed asymmetric dearomative prenylation of tryptamine derivatives. acs.orgnih.gov This reaction enantioselectively installs the prenyl group at the C3 position of the indole while concurrently triggering the cyclization to form the pyrroloindoline framework. acs.orgnih.gov This method was successfully applied to the total synthesis of (−)-pseudophrynaminol, starting from a chiral functionalized pyrroloindoline product and proceeding through reduction of a carbamate (B1207046) group and deprotection of a silyl ether. acs.orgnih.gov

An alternative enantioselective total synthesis of (−)-pseudophrynaminol employs a thiourea-catalyzed aldol reaction of an N-Boc protected 2-oxindole as a key step to establish the quaternary carbon center. researchgate.net This approach has also been used to synthesize related alkaloids such as (−)-pseudophrynamine 270 and (−)-pseudophrynamine 272A. researchgate.net

The broader family of hexahydropyrrolo[2,3-b]indole alkaloids has been accessed through other synthetic methodologies. For example, a cobalt-catalyzed aza-Pauson–Khand-type reaction of alkynecarbodiimides has been developed to produce pyrrolo[2,3-b]indol-2-ones. acs.orgnih.gov These intermediates can then be converted into various alkaloids, including (±)-flustramide B and (±)-physostigmine, through a crucial alkylation step at the C3a-position. acs.orgnih.gov Additionally, a Pd(0)-catalyzed deacylative alkylation of N-acyl 3-substituted indoles offers a versatile route to this class of compounds. rsc.org

Table 2: Selected Synthetic Strategies for this compound and Related Alkaloids

| Target Compound | Key Strategy | Catalyst/Reagent | Reference |

|---|---|---|---|

| (±)-Pseudophrynaminol | Dearomative Indole Alkylation | Not specified | researcher.life |

| (−)-Pseudophrynaminol | Asymmetric Dearomative Prenylation | Pd-catalyst with Chiral Ligand (Allylphos) | acs.orgnih.gov |

| (−)-Pseudophrynaminol | Asymmetric Aldol Reaction | Thiourea Organocatalyst | researchgate.net |

| (±)-Flustramide B | Aza-Pauson-Khand Type Reaction | Co₂(CO)₈ | acs.orgnih.gov |

| Hexahydropyrrolo[2,3-b]indoles | N-Deacylative Alkylation | Pd(PPh₃)₄ | rsc.org |

A summary of key methodologies employed in the total synthesis of this compound and related alkaloids.

Methodological Advancements in Asymmetric Catalysis for this compound Frameworks

The development of efficient methods for the enantioselective synthesis of the pyrroloindoline core is central to accessing chiral alkaloids like this compound. researchgate.net Over the past decades, asymmetric catalysis has seen remarkable advancements, providing a sophisticated toolkit for this purpose. frontiersin.org Methodologies can be broadly categorized into transition-metal catalysis and organocatalysis. nih.gov

Early breakthroughs in transition-metal catalysis included the palladium-catalyzed asymmetric intramolecular Heck reaction. nih.govacs.org This method was instrumental in creating 3,3-disubstituted oxindoles, which are versatile precursors to pyrroloindolines. The reaction converts an acyclic anilide precursor into a chiral oxindole (B195798) with high enantioselectivity, demonstrating a powerful strategy for constructing the C-3a quaternary center. acs.org

More recently, the field of catalytic asymmetric dearomatization (CADA) has emerged as a highly effective strategy. acs.orgnih.govresearchgate.net CADA reactions transform readily available flat aromatic compounds into complex three-dimensional molecules, providing novel retrosynthetic pathways. nih.gov The palladium-catalyzed asymmetric dearomative prenylation of indole derivatives is a prime example, enabling the direct and enantioselective synthesis of the prenylated pyrroloindoline core of this compound. acs.orgnih.gov This approach not only builds the key heterocyclic framework but also installs the required prenyl side chain with excellent stereocontrol in a single step. nih.gov

Organocatalysis has also provided transformative methods. As discussed previously, chiral imidazolidinones and phosphoric acids have been used to catalyze cascade reactions that directly form the pyrroloindoline ring system with high enantiopurity. pnas.orgnih.govbeilstein-journals.org These approaches harness the intrinsic nucleophilicity of indoles, offering a direct route from simple starting materials. nih.gov

Further innovation includes the use of other transition metals and novel catalytic concepts. An enantioselective arylation–cyclization cascade using copper catalysis in conjunction with diaryliodonium salts has been developed for the construction of C(3)-aryl pyrroloindolines. nih.gov The proposed mechanism involves the formation of a Cu(III)-aryl intermediate that undergoes a cascade process to yield the enantioenriched product. nih.gov Additionally, photocatalytic methods are gaining traction. A recently developed strategy utilizes a photocatalyst to generate an indole radical cation, which is complexed with a chiral phosphate (B84403) anion. nih.gov This non-covalent complex can be intercepted by radicals to form substituted pyrroloindolines with high enantioselectivity, opening new avenues for asymmetric synthesis in this field. nih.gov These continuous advancements in asymmetric catalysis are crucial for the efficient and selective synthesis of complex natural products. mdpi.com

Analytical and Spectroscopic Characterization in Pseudophrynaminol Research

Chromatographic Techniques for Isolation, Separation, and Purity Assessment

Chromatographic methods are indispensable tools in the study of pseudophrynaminol, enabling its purification and the assessment of its chemical integrity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Detection and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify and quantify different substances within a sample. scioninstruments.comwikipedia.org This technique is particularly suited for the analysis of volatile and semi-volatile compounds. thermofisher.com In the context of this compound research, GC-MS plays a critical role in the detection and quantification of the alkaloid, especially in complex biological extracts from its natural source, the Australian frog Pseudophryne coriacea. ub.eduresearchgate.net

The process involves vaporizing the sample and separating its components on a capillary column before they enter the mass spectrometer. scioninstruments.com The mass spectrometer then ionizes and fragments the molecules, providing a unique mass spectrum that acts as a chemical fingerprint, allowing for positive identification. wikipedia.org GC-MS is considered a "gold standard" for forensic substance identification due to its specificity. wikipedia.org The high sensitivity of GC-MS allows for the detection of trace amounts of compounds, which is crucial when dealing with natural products that may be present in low concentrations. scioninstruments.commdpi.com

| Parameter | Description | Relevance to this compound Research |

| Principle | Separation of volatile compounds followed by mass-based detection. scioninstruments.com | Enables the identification and quantification of this compound in complex mixtures. researchgate.netscielo.br |

| Sample Type | Volatile and semi-volatile organic molecules. thermofisher.com | Applicable to this compound, which can be derivatized to increase volatility if necessary. |

| Key Advantage | High specificity and sensitivity, providing a "gold standard" for identification. wikipedia.org | Allows for confident identification and trace-level detection of this compound in natural extracts. mdpi.com |

| Application | Drug detection, environmental analysis, and identification of unknown compounds. wikipedia.org | Used to analyze skin extracts of Pseudophryne frogs for the presence and quantity of this compound and related alkaloids. researchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixtures

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly versatile analytical technique that couples the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. wikipedia.org This synergy allows for the effective analysis of complex mixtures, making it an invaluable tool in natural product research, including the study of this compound. wikipedia.orgresolvemass.ca LC-MS is particularly well-suited for the analysis of non-volatile and thermally labile molecules, a category that includes many alkaloids. thermofisher.com

In the analysis of this compound, LC-MS is employed to separate the alkaloid from other components present in crude extracts of frog skin or in the reaction mixtures from synthetic efforts. illinois.eduresearchgate.net The liquid chromatograph separates the compounds, which are then introduced into the mass spectrometer. illinois.edu The mass spectrometer provides molecular weight and structural information, which aids in the identification and confirmation of the target compound. wikipedia.org The high sensitivity and specificity of LC-MS enable the detection and quantification of this compound even at very low concentrations within intricate biological matrices. resolvemass.canih.gov

| Parameter | Description | Relevance to this compound Research |

| Principle | Separation of compounds in a liquid mobile phase followed by mass-based detection. wikipedia.org | Ideal for analyzing this compound in complex biological extracts and synthetic mixtures without the need for derivatization. illinois.eduresearchgate.net |

| Sample Type | Wide range of biochemical, organic, and inorganic compounds. wikipedia.org | Suitable for the non-volatile and potentially thermally sensitive nature of this compound. thermofisher.com |

| Key Advantage | High sensitivity, specificity, and applicability to a broad range of molecules. wikipedia.orgresolvemass.ca | Enables the detection, identification, and quantification of this compound in complex samples. nih.gov |

| Application | Proteomics, metabolomics, pharmaceutical analysis, and environmental monitoring. wikipedia.org | Utilized for the analysis of frog skin extracts to identify and quantify this compound and its metabolites. researchgate.net |

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination and Purity

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification and purity assessment of chemical compounds, including this compound. jddtonline.infoijrpb.com It is particularly crucial for determining the enantiomeric excess of chiral molecules, a key aspect of stereoselective synthesis. heraldopenaccess.us The enantiomeric purity of this compound, which possesses stereocenters, is a critical determinant of its biological activity.

| Parameter | Description | Relevance to this compound Research |

| Principle | High-pressure separation of compounds based on their affinity for a stationary phase. ijrpb.com | Used for purification and purity assessment of this compound. jddtonline.info |

| Application | Enantiomeric excess determination, purity analysis, and quantitative analysis. heraldopenaccess.usuma.es | Crucial for validating the stereochemical outcome of asymmetric syntheses of this compound and ensuring the purity of the final compound. nih.govcapes.gov.br |

| Key Advantage | High resolution, sensitivity, and reproducibility. heraldopenaccess.us | Allows for accurate determination of enantiomeric purity and overall chemical purity. |

| Detection | Commonly uses UV or fluorescence detectors; can be coupled with chiroptical detectors for enantiomeric analysis. heraldopenaccess.usuma.es | Enables sensitive detection and quantification of this compound and its enantiomers. |

Advanced Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure of this compound, confirming its connectivity and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H NMR, 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful technique for the structural elucidation of organic molecules, including complex alkaloids like this compound. uobasrah.edu.iqlibretexts.org It provides detailed information about the carbon-hydrogen framework of a molecule. uobasrah.edu.iq Both ¹H NMR and ¹³C NMR are fundamental in determining the structure of this compound. researchgate.netcore.ac.uk

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. uobasrah.edu.iq ¹³C NMR spectroscopy, on the other hand, reveals the number and types of carbon atoms in the molecule, such as methyl, methylene, and aromatic carbons. irisotope.comceitec.cz The chemical shifts observed in these spectra are highly sensitive to the electronic environment of the nuclei, offering crucial clues about the molecular structure. libretexts.orgirisotope.com For complex molecules like this compound, two-dimensional NMR techniques are often employed to establish the connectivity between different atoms. ceitec.cz

| Technique | Information Provided | Relevance to this compound |

| ¹H NMR | Number and type of hydrogen atoms, their chemical environment, and spin-spin coupling. uobasrah.edu.iq | Helps to identify the different proton environments in the this compound structure and their connectivity. core.ac.uk |

| ¹³C NMR | Number and type of carbon atoms (methyl, methylene, methine, quaternary). irisotope.comceitec.cz | Confirms the carbon skeleton of this compound. core.ac.uk |

| 2D NMR (e.g., COSY, HSQC, HMBC) | Correlation between protons, between protons and carbons, and long-range proton-carbon correlations. ceitec.cz | Essential for piecing together the complete and unambiguous structure of the complex this compound molecule. researchgate.net |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique used to determine the precise mass of a molecule with a very high degree of accuracy. bioanalysis-zone.cominnovareacademics.in This precision allows for the unambiguous determination of the elemental composition and, consequently, the molecular formula of a compound. infinitalab.comlibretexts.org For a novel or synthesized compound like this compound, HRMS provides definitive confirmation of its chemical formula.

Unlike low-resolution mass spectrometry, which provides a nominal mass, HRMS can measure mass to several decimal places. libretexts.org This is possible because the masses of individual atoms are not integers (with the exception of carbon-12). libretexts.org By comparing the experimentally determined exact mass to the calculated masses of potential molecular formulas, researchers can confidently identify the correct formula for this compound. bioanalysis-zone.comfda.gov This is a crucial step in its characterization, complementing the structural information obtained from NMR spectroscopy. esr.cri.nz

| Parameter | Description | Relevance to this compound Research |

| Principle | Measures the mass-to-charge ratio of ions with very high accuracy (typically to within 0.001 Da). innovareacademics.ininfinitalab.com | Allows for the precise determination of the molecular weight of this compound. fda.gov |

| Output | An exact mass that can be used to determine the elemental composition. bioanalysis-zone.comlibretexts.org | Confirms the molecular formula of this compound, distinguishing it from other compounds with the same nominal mass. esr.cri.nz |

| Key Advantage | Provides unambiguous molecular formula confirmation. libretexts.orgfda.gov | Essential for the definitive characterization of newly isolated or synthesized this compound. esr.cri.nz |

| Application | Identification of unknown compounds, confirmation of molecular formula, and purity assessment. infinitalab.com | Used as a final confirmation of the identity of this compound in research studies. researchgate.netesr.cri.nz |

Computational Chemistry and Theoretical Modeling of this compound

Computational chemistry provides a powerful lens for investigating the intricate properties of complex molecules like this compound from a theoretical standpoint. By employing sophisticated modeling techniques, researchers can predict and analyze a molecule's behavior at the atomic and electronic levels. This section delves into the application of several key computational methods to elucidate the structural and electronic characteristics of this compound.

Density Functional Theory (DFT) Calculations for Electronic and Vibrational Properties

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. jcu.edu It is a widely used tool in computational chemistry for calculating a variety of molecular properties with a good balance of accuracy and computational cost. nih.govuni-muenchen.de

For a molecule like this compound, DFT calculations can provide deep insights into its fundamental electronic and vibrational characteristics. These calculations are typically performed using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-31G(d,p)) that defines the mathematical functions used to describe the electron orbitals. researchgate.net

Electronic Properties: DFT calculations can determine key electronic properties that govern the reactivity and behavior of this compound. These include the total energy, dipole moment, and the distribution of electron density. The electron density distribution is particularly important as it reveals the electron-rich and electron-deficient regions of the molecule, which are crucial for understanding its interactions with other molecules. ias.ac.in

Vibrational Properties: Furthermore, DFT can be used to predict the vibrational spectrum (e.g., infrared and Raman spectra) of this compound. researchgate.netmsu.su By calculating the vibrational frequencies and their corresponding normal modes, researchers can identify the characteristic stretching, bending, and torsional motions of the atoms within the molecule. This theoretical spectrum can be compared with experimental spectroscopic data to confirm the molecule's structure and to understand its dynamic behavior.

Below is an illustrative table showcasing the type of data that would be generated from DFT calculations for this compound.

| Property | Calculated Value (Illustrative) | Significance |

|---|---|---|

| Total Energy | -X.XXXX Hartrees | Indicates the stability of the molecule. |

| Dipole Moment | Y.YY Debye | Measures the overall polarity of the molecule. |

| Key Vibrational Frequency (C=O stretch) | ~1700 cm-1 | Corresponds to the stretching of the carbonyl group in the oxindole (B195798) moiety. |

| Key Vibrational Frequency (N-H stretch) | ~3400 cm-1 | Corresponds to the stretching of the N-H bond in the pyrrolidine (B122466) ring. |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. arxiv.org The HOMO represents the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons, while the LUMO is the innermost orbital without electrons and relates to its ability to accept electrons. researchgate.netmdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability. mdpi.com A small HOMO-LUMO gap suggests that the molecule can be easily excited and is therefore more reactive. Conversely, a large HOMO-LUMO gap indicates higher stability and lower reactivity. nih.gov

For this compound, FMO analysis would involve calculating the energies of the HOMO and LUMO and visualizing their spatial distribution across the molecule. This would reveal which parts of the molecule are most likely to be involved in electron donation and acceptance in chemical reactions.

The following interactive table presents hypothetical HOMO and LUMO energy values for this compound and related quantum chemical descriptors.

| Parameter | Illustrative Value (eV) | Formula | Significance |

|---|---|---|---|

| EHOMO | -6.2 | - | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -1.5 | - | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 4.7 | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Ionization Potential (I) | 6.2 | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | 1.5 | -ELUMO | Energy released when an electron is added. |

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. acs.orgmdpi.com It provides a color-coded map of the electrostatic potential on the electron density surface, which is invaluable for predicting how a molecule will interact with other charged or polar species. uni-muenchen.debiorxiv.org

In an MEP map, regions of negative electrostatic potential (typically colored red) indicate an excess of electrons and are likely sites for electrophilic attack. Conversely, regions of positive electrostatic potential (typically colored blue) are electron-deficient and represent likely sites for nucleophilic attack. acs.orgresearchgate.net Intermediate potential regions are often colored green. researchgate.net

For this compound, an MEP map would highlight the electronegative oxygen atom of the carbonyl group and the nitrogen atoms as regions of negative potential, making them susceptible to interactions with electrophiles or hydrogen bond donors. The hydrogen atoms attached to nitrogen and oxygen would likely appear as regions of positive potential. This analysis is crucial for understanding intermolecular interactions, such as those involved in receptor binding. nih.govmdpi.com

The table below provides an illustrative interpretation of an MEP map for this compound.

| Molecular Region | Expected Electrostatic Potential | Color on MEP Map (Illustrative) | Interaction Propensity |

|---|---|---|---|

| Carbonyl Oxygen (C=O) | Negative | Red | Site for electrophilic attack; hydrogen bond acceptor. |

| Pyrrolidine Nitrogen | Negative | Red | Site for electrophilic attack; hydrogen bond acceptor. |

| Hydroxyl Hydrogen (O-H) | Positive | Blue | Site for nucleophilic attack; hydrogen bond donor. |

| Indole (B1671886) N-H Hydrogen | Positive | Blue | Site for nucleophilic attack; hydrogen bond donor. |

| Aromatic Rings | Intermediate/Slightly Negative | Green/Yellow | Can participate in π-stacking interactions. |

Research Directions and Broader Implications

Pseudophrynaminol as a Chemical Probe for Neurophysiological Studies

A chemical probe is a small molecule used to study and manipulate a specific protein or biological function. promega.co.uk Such tools are essential for validating biological targets and understanding complex cellular systems. promega.co.ukrjeid.com this compound exhibits properties that make it a valuable chemical probe for neurophysiological research, particularly in the study of nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.govnih.gov

Frog toxins, including the indolizidine alkaloid this compound, are known to function as potent and subtype-selective noncompetitive channel blockers for nAChRs. nih.gov this compound, along with related compounds like histrionicotoxins, acts as a noncompetitive antagonist at these receptors. nih.gov This mechanism of action, distinct from that of competitive antagonists that bind directly to the acetylcholine site, allows for the investigation of allosteric modulation of nAChR function. By using this compound, researchers can probe the conformational changes and ion channel dynamics of nAChRs, providing insights into their role in synaptic transmission and their implication in central nervous system disorders such as schizophrenia, epilepsy, and neurodegenerative diseases. nih.gov The use of well-characterized probes like this compound is crucial for generating robust and accurate data in target validation research. nih.gov

Exploration of the this compound Core as a Scaffold for Chemical Biology Tools

Natural products are a major source of inspiration for chemists and chemical biologists due to their inherent three-dimensional complexity and biological relevance. thieme-connect.de The core structure, or scaffold, of a natural product can be simplified or modified to create libraries of new compounds with potentially enhanced or novel bioactivities. thieme-connect.dersc.org The this compound core, a prenylated indoline (B122111) structure, represents a "privileged scaffold" that can be exploited for the development of new chemical biology tools. researchgate.net

Biology-Oriented Synthesis (BIOS) is a strategy that uses the scaffolds of natural products to guide the preparation of compound collections with enriched biological activities. thieme-connect.de By using the this compound scaffold as a blueprint, chemists can design and synthesize focused libraries of molecules. These libraries can then be screened in target-agnostic or phenotypic assays to identify new modulators of cellular processes. thieme-connect.de This approach allows for the exploration of chemical space around a biologically validated core structure, potentially leading to the discovery of novel small-molecule tools for studying protein function and cellular signaling pathways. rsc.orgembl.org

Development of this compound-Inspired Compounds for Receptor Interaction Research

Understanding the intricate interactions between drugs and their protein receptors is fundamental to modern pharmacology and drug development. openaccessjournals.com The development of compounds inspired by natural products allows researchers to systematically study structure-activity relationships and optimize pharmacological properties. rsc.org The interaction of this compound with nAChRs provides a compelling starting point for designing new molecules to probe receptor function. nih.govnih.gov

By synthesizing analogues of this compound with specific structural modifications, researchers can map the binding sites and elucidate the molecular determinants of its antagonist activity. rsc.org This research can lead to the development of ligands with improved potency, selectivity for specific nAChR subtypes, or different modes of action, such as allosteric modulation or biased agonism. openaccessjournals.comfrontiersin.org Such tailored compounds are invaluable for dissecting the complex pharmacology of receptor families and understanding how interactions between different receptors can modulate cellular signaling. frontiersin.orgfrontiersin.org Ultimately, this line of inquiry may open up new pharmacological strategies for modifying receptor signaling in pathological states. frontiersin.org

Comparative Pharmacological Research with Other Naturally Occurring Alkaloids

The skin of poison frogs is a rich source of diverse alkaloids, many of which are sequestered from their diet of arthropods. researchgate.net These alkaloids exhibit a wide range of pharmacological activities, primarily targeting ion channels and receptors in the nervous system. nih.gov Comparative studies between this compound and other naturally occurring alkaloids provide valuable context for its unique biological profile. Unlike many other frog alkaloids, pseudophrynamines appear to be biosynthesized by the frogs themselves rather than obtained from their diet. researchgate.net

The table below compares this compound with other prominent alkaloids found in frog skin or other natural sources, highlighting their structural class and primary pharmacological targets.

| Alkaloid | Chemical Class | Natural Source (Example) | Primary Pharmacological Target/Action |

| This compound | Indolizidine / Prenylated Indoline | Pseudophryne frogs researchgate.net | Noncompetitive antagonist of nicotinic acetylcholine receptors (nAChRs) nih.govnih.gov |

| Pumiliotoxins (PTXs) | Decahydroquinoline / Indolizidine | Dendrobates and Pseudophryne frogs researchgate.nettandfonline.com | Potentiators of voltage-gated sodium channel function |

| Histrionicotoxins (HTXs) | Spiropiperidine | Oophaga histrionica frogs nih.govtandfonline.com | Noncompetitive antagonist of nicotinic acetylcholine receptors (nAChRs) nih.gov |

| Batrachotoxins (BTXs) | Steroidal Alkaloid | Phyllobates frogs tandfonline.com | Activator of voltage-gated sodium channels, causing irreversible depolarization |

| Epibatidine | Pyridinyl | Epipedobates tricolor frogs nih.govtandfonline.com | Potent agonist of nicotinic acetylcholine receptors (nAChRs) nih.gov |

| Methyllycaconitine | Diterpenoid Alkaloid | Delphinium plants nih.gov | Potent and selective antagonist of α7 nicotinic acetylcholine receptors (nAChRs) nih.gov |

| Ibogamine | Indole (B1671886) Alkaloid | Tabernanthe iboga plant nih.gov | Noncompetitive antagonist of nicotinic acetylcholine receptors (nAChRs) nih.gov |

This table is generated based on data from multiple sources. nih.govnih.govresearchgate.nettandfonline.com

This comparative approach reveals common themes in nature's neurotoxins, such as the frequent targeting of nAChRs, while also underscoring the unique structural and functional properties of this compound.

Future Prospects in Complex Natural Product Synthesis and Stereochemical Control

The total synthesis of complex natural products is a significant driver of innovation in organic chemistry, pushing the boundaries of synthetic methodology and strategic planning. ijarsct.co.inopenaccessjournals.com These endeavors are critical not only for confirming molecular structures but also for providing access to these rare compounds for biological study. findaphd.com The synthesis of this compound, with its stereochemically complex and densely functionalized indoline core, presents a formidable challenge that inspires the development of new chemical reactions. researchgate.netopenaccessjournals.com

Future research in this area will likely focus on several key aspects:

Developing Novel Synthetic Strategies: The creation of more efficient and elegant synthetic routes to the this compound scaffold remains a key objective. This includes the development of novel dearomatization reactions to construct the indoline core and methods for the stereoselective installation of the prenyl group. researchgate.net

Improving Stereochemical Control: Achieving precise control over the multiple stereocenters within the molecule is a primary challenge. ijarsct.co.inopenaccessjournals.com Future synthetic efforts will aim for higher levels of asymmetric induction, potentially using new catalysts or bio-inspired strategies to set the desired stereochemistry with high fidelity. findaphd.com

Enabling Analogue Synthesis: A major goal of total synthesis is to produce not just the natural product itself but also designed analogues for medicinal chemistry and chemical biology research. rsc.org Flexible synthetic routes that allow for the late-stage diversification of the this compound core are highly desirable to facilitate the creation of compound libraries for structure-activity relationship studies. rsc.org

Advances in these areas will not only solve the specific challenge of synthesizing this compound but will also contribute broadly to the toolkit of organic chemistry, enabling the construction of other complex molecules with potential therapeutic applications. ijarsct.co.in

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.